Comprehensive Technical Guide: Chemical and Physical Properties of 2-Ammonio-4,5-dihydrothiazolium Sulfate
Comprehensive Technical Guide: Chemical and Physical Properties of 2-Ammonio-4,5-dihydrothiazolium Sulfate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The compound 2-Ammonio-4,5-dihydrothiazolium sulfate (CAS No. 65767-36-4), commonly referred to as 2-amino-2-thiazoline sulfate, is a highly versatile heterocyclic building block and pharmacologically active agent [2]. While the free base (2-amino-4,5-dihydrothiazole) is prone to oxidative degradation and exhibits challenging hygroscopicity, the sulfate salt provides a thermodynamically stable, highly water-soluble alternative critical for rigorous biological assays and industrial-scale synthesis.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. We will explore the mechanistic causality behind its reactivity, detail a self-validating protocol for its synthesis, and map its pleiotropic applications in medicinal chemistry—ranging from muscarinic receptor agonism to radioprotection [3, 5].
Chemical Identity and Structural Elucidation
The 4,5-dihydrothiazole core is characterized by an endocyclic sulfur and nitrogen atom, with an exocyclic amine group at the 2-position.
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Tautomerization Dynamics: The free base exists in an equilibrium between the 2-amino-2-thiazoline (amine) and 2-iminothiazolidine (imine) tautomers.
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Protonation Causality: When reacted with sulfuric acid, protonation occurs preferentially at the endocyclic nitrogen (pKa ~8.04). This is because the resulting positive charge is highly delocalized across the N-C-N amidine-like system, providing significant resonance stabilization. The resulting species is the 2-ammonio-4,5-dihydrothiazolium cation .
Quantitative Data Summary
The following table summarizes the comparative physical and chemical properties of the free base versus the sulfate salt, highlighting why the salt form is preferred in formulation [1, 2].
| Property | 2-Amino-2-thiazoline (Free Base) | 2-Ammonio-4,5-dihydrothiazolium Sulfate |
| CAS Number | 1779-81-3 | 65767-36-4 |
| Molecular Formula | C₃H₆N₂S | C₃H₆N₂S · H₂SO₄ (or 2:1 stoichiometry) |
| Molecular Weight | 102.16 g/mol | 200.23 g/mol (1:1 salt estimate) |
| Appearance | White to light yellow crystalline powder | White to off-white crystalline solid |
| Melting Point | 79 - 82 °C | > 200 °C (Decomposes) |
| Predicted pKa | 8.04 ± 0.10 | N/A (Pre-protonated salt) |
| Solubility | Soluble in water; slightly in DMSO/MeOH | Highly soluble in aqueous buffers |
| Storage Stability | Hygroscopic, requires refrigeration | Stable at room temperature, non-hygroscopic |
Mechanistic Insights and Reactivity Profile
The reactivity of 2-ammonio-4,5-dihydrothiazolium sulfate is dictated by the electrophilic nature of the C2 carbon and the nucleophilic potential of the exocyclic nitrogen when deprotonated.
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Reactivity with Electrophiles: Upon neutralization, the exocyclic amine readily condenses with isocyanates and isothiocyanates to form diversely functionalized ureas and thioureas, which are potent chemotherapeutics [4].
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Metal Complexation: The spatial arrangement of the nitrogen and sulfur atoms allows for bidentate chelation with transition metals (e.g., Zn²⁺, Mn²⁺). This metal-complexing property is the causal mechanism behind its ability to induce reverse transformation in tumor cells [3].
Caption: Pleiotropic pharmacological mechanisms of 2-amino-2-thiazoline derivatives.
Synthesis and Experimental Protocols
To ensure reproducibility, the following protocol describes the bottom-up synthesis of 2-ammonio-4,5-dihydrothiazolium sulfate.
Causality of Reagent Selection: We utilize 2-bromoethylamine hydrobromide rather than the free amine. The hydrobromide salt prevents premature auto-polymerization of the amine. Potassium thiocyanate (KSCN) is selected as the sulfur/carbon donor because it drives a highly regioselective cyclization under mild heating [3].
Step-by-Step Methodology
Phase 1: Synthesis of the Free Base
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Preparation: Dissolve 100 mmol of 2-bromoethylamine hydrobromide in 50 mL of anhydrous ethanol in a round-bottom flask.
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Addition: Slowly add 100 mmol of Potassium thiocyanate (KSCN) to the solution under continuous magnetic stirring.
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Cyclization (Reflux): Heat the mixture to reflux (approx. 78 °C) for 4 hours. The heat drives the nucleophilic attack of the thiocyanate sulfur onto the ethylamine chain, followed by intramolecular cyclization.
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In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The disappearance of the primary amine spot (validated via ninhydrin stain) confirms reaction completion. This makes the step self-validating.
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Filtration: Cool the mixture to room temperature and filter off the precipitated potassium bromide (KBr) byproduct.
Phase 2: Sulfate Salt Formation
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Acidification: Transfer the filtrate to an ice bath (0-5 °C). Slowly add 1M Sulfuric Acid (H₂SO₄) dropwise while monitoring the pH.
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Causality of pH Control: Stop the addition when the pH reaches 2.0 - 2.5. This specific pH ensures complete protonation of the endocyclic nitrogen (pKa ~8.04) without causing acid-catalyzed ring hydrolysis.
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Crystallization: Allow the solution to stir at 0 °C for 1 hour. A white crystalline precipitate of 2-ammonio-4,5-dihydrothiazolium sulfate will form.
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Validation: Filter the crystals, wash with cold ethanol, and dry under vacuum. Verify the success of the salt formation by taking a melting point reading (should exceed 200 °C, differentiating it from the 80 °C melting point of the free base).
Caption: Synthesis workflow of 2-Ammonio-4,5-dihydrothiazolium sulfate via cyclization.
Applications in Medicinal Chemistry and Agriculture
The unique structural motif of the 2-amino-2-thiazoline ring makes it a privileged scaffold in drug discovery and agricultural chemistry.
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Muscarinomimetic Agents: Derivatives of 2-amino-2-thiazoline exhibit potent spasmogenic activity. In isolated rat ileum models, these compounds act as muscarinic receptor agonists. The intrinsic activity of specific derivatives (like 5-iodomethyl-2-amino-2-thiazoline) closely mimics the cholinergic agent pilocarpine, making them valuable in neuropharmacological research [5].
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Radioprotection: The thioether-like sulfur in the dihydrothiazole ring acts as an electron-rich sink, effectively scavenging reactive oxygen species (ROS) generated by ionizing radiation, thereby shielding biological systems [2].
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L-Cysteine Precursors: In industrial applications, substituted thiazolines (specifically 2-aminothiazoline-4-carboxylic acid) serve as critical, self-contained intermediates in the commercial manufacturing process of the amino acid L-cysteine [3].
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 15689, 4,5-Dihydro-2-thiazolamine." PubChem.
- LookChem. "Cas 1779-81-3, 2-Amino-2-thiazoline Chemical Properties." LookChem.
- Kumar, Sumit, et al. "Recent advances in the synthesis and utility of thiazoline and its derivatives." RSC Advances, 2024.
- The Journal of Organic Chemistry. "Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates." ACS Publications, 2000.
- PubMed. "[2-Amino-2-thiazoline derivatives--a novel chemotype possessing muscarinomimetic effect]." NIH, 2003.
